molecular formula C16H21NO8 B13876738 Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate

Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate

Cat. No.: B13876738
M. Wt: 355.34 g/mol
InChI Key: WXWLEANUZOZJRD-UHFFFAOYSA-N
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Description

Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxymethoxy substituent, and a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both nitrophenyl and methoxymethoxy groups provides additional reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C16H21NO8

Molecular Weight

355.34 g/mol

IUPAC Name

diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate

InChI

InChI=1S/C16H21NO8/c1-4-23-15(18)13(16(19)24-5-2)9-11-8-12(25-10-22-3)6-7-14(11)17(20)21/h6-8,13H,4-5,9-10H2,1-3H3

InChI Key

WXWLEANUZOZJRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1)OCOC)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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